Boc-3-nitro-L-tyrosine
Overview
Description
Boc-3-nitro-L-tyrosine, also known as (2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a derivative of the amino acid tyrosine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitro group at the meta position of the phenyl ring. This compound is commonly used in peptide synthesis and serves as an important intermediate in the production of various pharmaceuticals and biochemical research.
Mechanism of Action
Target of Action
Boc-3-nitro-L-tyrosine primarily targets the Glutathione reductase, mitochondrial in humans . Glutathione reductase is an enzyme that plays a crucial role in maintaining the balance of the antioxidant glutathione within the cells.
Mode of Action
It is known to act as anoxidant and cytotoxic agent . This suggests that it may interact with its target by inducing oxidative stress, which can lead to cell damage or death.
Biochemical Pathways
Given its role as an oxidant and cytotoxic agent, it is likely to impact pathways related tooxidative stress and cell survival .
Pharmacokinetics
It is known that nitrotyrosine, a related compound, undergoes metabolism to form3-nitro-4-hydroxyphenylacetic acid (NHPA) , which is excreted in the urine .
Result of Action
Given its role as an oxidant and cytotoxic agent, it is likely to causecellular damage and potentially lead to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 0 - 8 °C . Furthermore, its efficacy could potentially be influenced by the presence of other compounds or conditions that affect oxidative stress levels within the cell.
Biochemical Analysis
Biochemical Properties
Boc-3-nitro-L-tyrosine plays a significant role in biochemical reactions, particularly in the context of nitrative stress. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with peroxynitrite, a reactive nitrogen species that can nitrate tyrosine residues in proteins. This interaction leads to the formation of 3-nitrotyrosine, which can serve as a biomarker for oxidative and nitrative stress . Additionally, this compound can interact with enzymes such as glutathione transferases and manganese superoxide dismutase, affecting their activity and function .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the nitration of tyrosine residues in proteins can disrupt normal protein function and lead to changes in cell signaling pathways. This can result in altered gene expression and metabolic processes, potentially leading to cellular dysfunction and disease .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to proteins and enzymes, leading to their nitration and subsequent changes in their activity. For instance, the nitration of tyrosine residues in proteins can inhibit or activate enzyme function, depending on the specific protein and the site of nitration. Additionally, this compound can influence gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, this compound may degrade over time, leading to a decrease in its nitrative activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways, gene expression, and metabolism. High doses of this compound can also lead to toxic or adverse effects, such as oxidative damage and cellular dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative and nitrative stress. It interacts with enzymes such as glutathione transferases and manganese superoxide dismutase, affecting their activity and function. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, this compound may be transported into cells via amino acid transporters and bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-nitro-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by nitration of the phenolic ring. One common method involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution under controlled conditions to yield Boc-L-tyrosine .
Subsequently, the nitration of Boc-L-tyrosine is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically conducted at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the meta position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve high yields and purity. The reaction is carried out in specialized reactors with precise temperature and pH control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Boc-3-nitro-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Reduction: Formation of Boc-3-amino-L-tyrosine.
Substitution: Formation of various Boc-protected tyrosine derivatives depending on the electrophile used.
Scientific Research Applications
Boc-3-nitro-L-tyrosine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Research: Serves as a precursor for the synthesis of various bioactive molecules.
Pharmaceuticals: Used in the development of drugs and therapeutic agents.
Industrial Applications: Employed in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-L-tyrosine: Lacks the Boc protecting group and is used as a marker for oxidative stress and inflammation.
Boc-L-tyrosine: Lacks the nitro group and is commonly used in peptide synthesis.
3-Chloro-L-tyrosine: Contains a chloro group instead of a nitro group and is used in biochemical research.
Uniqueness
Boc-3-nitro-L-tyrosine is unique due to the presence of both the Boc protecting group and the nitro group, which allows for selective chemical transformations and protection during synthetic processes. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and peptides .
Properties
IUPAC Name |
(2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-14(2,3)23-13(20)15-9(12(18)19)6-8-4-5-11(17)10(7-8)16(21)22/h4-5,7,9,17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOHDYUJJUVBQB-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.